molecular formula C9H14N4 B1483547 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2090302-61-5

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483547
CAS No.: 2090302-61-5
M. Wt: 178.23 g/mol
InChI Key: MLRHJWGKZYELNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3-(tert-butyl)-1H-pyrazole-5-amine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of di-tert-butyl dicarbonate and bismuth(III) chloride as a catalyst under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound can be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the amino group and the acetonitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRHJWGKZYELNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.